![molecular formula C19H20N2O3 B1397010 ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate CAS No. 893009-73-9](/img/structure/B1397010.png)
ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate
Übersicht
Beschreibung
“Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate” is a chemical compound with the CAS Number: 893009-73-9 . It has a molecular weight of 324.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20N2O3/c1-2-24-18 (22)14-7-9-16 (10-8-14)20-19 (23)21-17-11-6-13-4-3-5-15 (13)12-17/h6-12H,2-5H2,1H3, (H2,20,21,23) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 212 - 215 degrees Celsius . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
Research by Portilla et al. (2007) delves into the hydrogen-bonded supramolecular structures of related compounds, focusing on their dimensional properties and interactions. The study provides insights into the potential applications of such compounds in the design of new materials with specific molecular configurations and properties (Portilla et al., 2007).
Potential Metabolites Synthesis
Sunthankar et al. (1993) synthesized potential metabolites of closely related compounds, exploring their chemical transformations and developing methods sensitive to their structural intricacies. This research contributes to understanding the metabolic pathways and potential bioactive metabolites of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate (Sunthankar et al., 1993).
Antiplatelet Activity
A study by Chen et al. (2008) on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a structurally similar compound, highlighted its role as a non-peptide protease-activated receptor 4 (PAR4) antagonist. The findings are crucial for developing new antiplatelet agents, suggesting potential therapeutic applications for related compounds (Chen et al., 2008).
Encapsulation for Cosmetic Applications
Research conducted by 황윤균 et al. (2017) focused on the encapsulation of water-insoluble bioactive compounds, including a compound similar to ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate, for cosmetic applications. This study explores the use of polymeric microparticles to improve the stability and efficacy of cosmetic compounds, potentially extending to pharmaceutical applications (황윤균 et al., 2017).
Schiff and Mannich Bases Synthesis
Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, offering a pathway to novel compounds with potential biological activities. This research could inform the development of new drugs and materials based on the structural framework of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate (Bekircan & Bektaş, 2008).
Optical and Nonlinear Properties
A study by Abdullmajed et al. (2021) on the nonlinear optical properties of derived Schiff base compounds provides insights into the electronic and optical characteristics of similar compounds, highlighting their potential in optical limiting and other photonic applications (Abdullmajed et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-18(22)14-7-9-16(10-8-14)20-19(23)21-17-11-6-13-4-3-5-15(13)12-17/h6-12H,2-5H2,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZUMNATVNKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
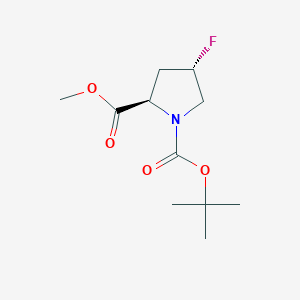
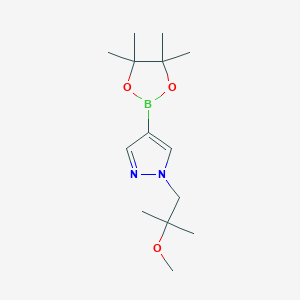
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)
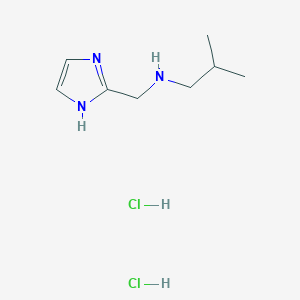
![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)
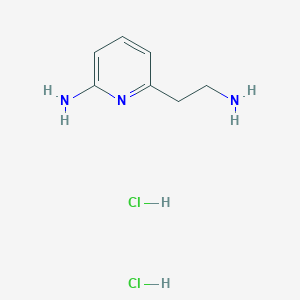
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)
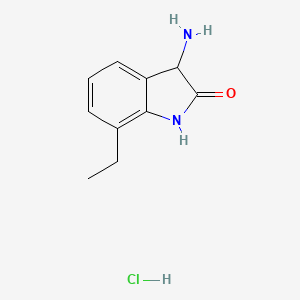
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)

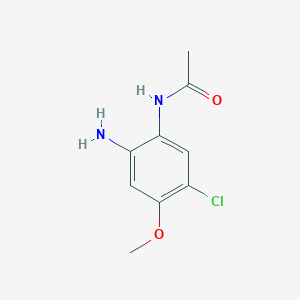
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)